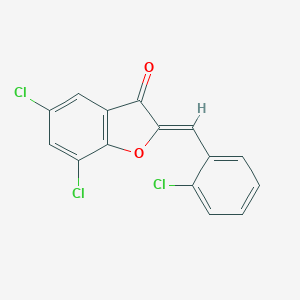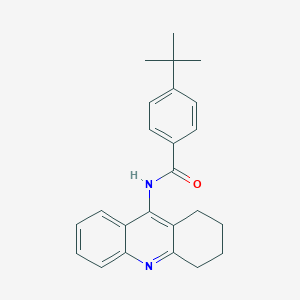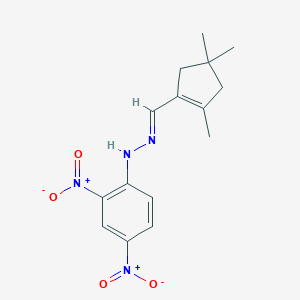![molecular formula C13H15N3OS2 B429691 11-methyl-4-prop-2-enyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 332145-24-1](/img/structure/B429691.png)
11-methyl-4-prop-2-enyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactionsThe sulfanyl group is usually introduced via thiolation reactions using appropriate thiolating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone ring or other functional groups.
Substitution: The allyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a subject for studying heterocyclic chemistry.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in targeting specific enzymes or receptors.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for 3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylsulfanylacetylamino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- ethyl 2-[({[3-allyl-5-(5-methyl-2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
332145-24-1 |
|---|---|
Molecular Formula |
C13H15N3OS2 |
Molecular Weight |
293.4g/mol |
IUPAC Name |
11-methyl-4-prop-2-enyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C13H15N3OS2/c1-3-5-16-12(17)10-8-4-6-15(2)7-9(8)19-11(10)14-13(16)18/h3H,1,4-7H2,2H3,(H,14,18) |
InChI Key |
GCBOMIAEDMPPPB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-methyl-1-{[(2-methylphenoxy)acetyl]amino}-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B429608.png)
![ethyl 5-{4-nitrophenyl}-2-methyl-1-{[(2-methylphenoxy)acetyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B429611.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methoxybenzoate](/img/structure/B429616.png)
![Ethyl 2-[[2-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)piperazin-1-yl]acetyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B429617.png)
![4-[{4-[(4-fluorobenzyl)oxy]phenyl}(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B429618.png)
![5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B429619.png)
![4-{[(1-benzyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B429621.png)
![Phenyl[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B429622.png)
![[(1-butyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B429624.png)


![ethyl 3-methyl-5-[2-(4-pyridinylmethylene)hydrazino]-1H-pyrazole-4-carboxylate](/img/structure/B429630.png)
![N-[N'-acetyl-N-[(E)-1-thiophen-2-ylethylideneamino]carbamimidoyl]acetamide](/img/structure/B429631.png)
